p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro-
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Overview
Description
p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro-: is a synthetic organic compound belonging to the quinone family Quinones are characterized by a six-membered aromatic ring with two ketone substitutions This particular compound is distinguished by its two octadecylamino groups and two chlorine atoms attached to the benzoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- typically involves the reaction of p-benzoquinone with octadecylamine and a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective substitution of the amino and chlorine groups at the desired positions on the benzoquinone ring. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction typically produces hydroquinone derivatives.
Scientific Research Applications
Chemistry: In chemistry, p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties for use in catalysis and material science.
Biology: The compound’s ability to undergo redox reactions makes it useful in biological studies, particularly in understanding cellular redox processes and the role of quinones in biological systems.
Medicine: Research into the medicinal applications of this compound includes its potential use as an anticancer agent. Quinone derivatives are known for their cytotoxic properties, and modifications to the benzoquinone core can enhance these effects.
Industry: In industry, p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- involves its ability to participate in redox reactions. The compound can accept and donate electrons, making it a key player in redox cycling. This property is crucial in its biological activity, where it can generate reactive oxygen species (ROS) that induce cellular damage. The molecular targets and pathways involved include mitochondrial enzymes and cellular antioxidant systems.
Comparison with Similar Compounds
p-Benzoquinone: The parent compound without the octadecylamino and chlorine substitutions.
2,5-Dichloro-p-benzoquinone: Similar structure but lacks the octadecylamino groups.
3,6-Diamino-p-benzoquinone: Contains amino groups instead of octadecylamino groups.
Uniqueness: p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- is unique due to the presence of long-chain octadecylamino groups, which impart distinct physical and chemical properties. These modifications can enhance solubility, stability, and reactivity, making it more versatile for various applications compared to its simpler counterparts.
Properties
CAS No. |
73713-77-6 |
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Molecular Formula |
C42H76Cl2N2O2 |
Molecular Weight |
712.0 g/mol |
IUPAC Name |
2,5-dichloro-3,6-bis(octadecylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C42H76Cl2N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45-39-37(43)42(48)40(38(44)41(39)47)46-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46H,3-36H2,1-2H3 |
InChI Key |
CHNOLIVJENIFJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=C(C(=O)C(=C(C1=O)Cl)NCCCCCCCCCCCCCCCCCC)Cl |
Origin of Product |
United States |
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